![molecular formula C12H8I2O B1328925 4,4'-Diiododiphenyl ether CAS No. 28896-49-3](/img/structure/B1328925.png)
4,4'-Diiododiphenyl ether
Overview
Description
4,4’-Diiododiphenyl ether is a chemical compound with the molecular formula C12H8I2 . It is a derivative of diphenyl ether where the hydrogen atoms at the 4th position of each phenyl ring are replaced by iodine atoms .
Synthesis Analysis
The synthesis of 4,4’-Diiododiphenyl ether can be achieved through the iodination of diphenyl ether . The iodination process involves the addition of iodine to the diphenyl ether, followed by the separation of the iodine as a solid for recycling .Molecular Structure Analysis
The molecular structure of 4,4’-Diiododiphenyl ether consists of two phenyl rings connected by an ether linkage, with iodine atoms attached to the 4th carbon of each phenyl ring . The molecular weight is 406.001 Da .Physical And Chemical Properties Analysis
4,4’-Diiododiphenyl ether is insoluble in water . It has a density of 2.0±0.1 g/cm3, a boiling point of 380.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also exhibits a molar refractivity of 76.7±0.3 cm3 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-Iodophenyl ether,” focusing on unique applications:
Synthesis of Aromatic Polyamides
“4-Iodophenyl ether” is used in the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups. This involves a carbonylation polymerization process using aromatic diiodide compounds like 9,9-bis(4-iodophenyl)xanthene (BIPX), aromatic diamines, and carbon monoxide .
Creation of Polyimides
The compound serves as a precursor in the creation of novel polyimides. This is achieved through a series of reactions starting from iodination, acetyl protection, coupling reaction, and deacetylation protection to synthesize new diamines which are then used to form polyimides .
Bioorthogonal Reactions
“4-Iodophenyl ether” derivatives such as (2S, 4R)- and (2S,4S)-iodophenyl ethers of hydroxyproline can be modified via rapid, specific Suzuki and Sonogashira reactions in water. These modifications are crucial for bioorthogonal reactions which are used to study or modify biomolecules in living organisms .
Mechanism of Action
Target of Action
It’s known that the compound can undergo specific suzuki and sonogashira reactions in water , suggesting that its targets could be related to these reactions.
Mode of Action
The interaction of 4-Iodophenyl ether with its targets involves its capability of undergoing rapid, specific Suzuki and Sonogashira reactions in water . These reactions are types of cross-coupling reactions used in organic chemistry to create carbon-carbon bonds .
Biochemical Pathways
Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may affect pathways involving the formation of carbon-carbon bonds .
Result of Action
Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may result in the formation of carbon-carbon bonds .
Action Environment
It’s known that the compound can undergo specific reactions in water , suggesting that aqueous environments may facilitate its action.
properties
IUPAC Name |
1-iodo-4-(4-iodophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGXFQQYZIMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183086 | |
Record name | Ether, bis(p-iodophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diiododiphenyl ether | |
CAS RN |
28896-49-3 | |
Record name | 1,1′-Oxybis[4-iodobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, bis(p-iodophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iododiphenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ether, bis(p-iodophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Bis(4-iodophenyl) ether in polymer synthesis?
A1: Bis(4-iodophenyl) ether serves as a crucial monomer in the synthesis of polycinnamamide. Its structure, featuring two iodine atoms at the para positions of the phenyl rings, allows it to participate in palladium-catalyzed Heck reactions. [, ] This reaction facilitates the formation of carbon-carbon bonds with N,N'-(3,4'-oxydiphenylene)bis(acrylamide), ultimately leading to the polymer chain growth. []
Q2: Beyond polymer synthesis, what other structural information is available about Bis(4-iodophenyl) ether?
A3: Electron diffraction studies have determined that Bis(4-iodophenyl) ether possesses a C–O–C valence angle (α) of 118±3°. [] This wider angle, compared to simpler molecules containing the C–O–C bond, provides insights into the spatial arrangement of atoms within the molecule and can inform computational models and simulations.
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